molecular formula C20H17N3O2 B1627750 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 893613-33-7

2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1627750
CAS No.: 893613-33-7
M. Wt: 331.4 g/mol
InChI Key: KFUQWLLIUVYCTP-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidines have been found to interact with various enzymes, proteins, and other biomolecules . They have shown significant biological activities, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant effects .

Cellular Effects

Some pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against certain cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazolo[1,5-a]pyrimidines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine in laboratory settings are not yet fully known. Some pyrazolo[1,5-a]pyrimidines have shown good solid-state emission intensities, suggesting that they may have long-term effects on cellular function .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. It is known that pyrazolo[1,5-a]pyrimidines can interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that pyrazolo[1,5-a]pyrimidines can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not yet fully known. It is known that pyrazolo[1,5-a]pyrimidines can be directed to specific compartments or organelles .

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of aminopyrazoles with enaminonitriles, enaminones, or 1,3-diketones . Another approach is the Suzuki–Miyaura cross-coupling reaction, which is efficient and can be performed using a wide variety of aryl and heteroaryl boronic acids . Industrial production methods often utilize these synthetic routes due to their high yields and efficiency.

Chemical Reactions Analysis

2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications

Biological Activity

The compound 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C20H15N3O2
  • Molecular Weight : 345.35 g/mol
  • CAS Number : Not specified in the results.

The structural features of this compound, particularly the methoxy groups on the phenyl rings, are believed to enhance its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including HeLa and MCF7. The mechanism involves cell cycle arrest and induction of apoptosis:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest at the G1/S phase.
  • Apoptosis Induction : Apoptotic assays revealed that these compounds can trigger both early and late apoptosis in cancer cells. For example, one study reported a total apoptosis rate of 42.19% in HeLa cells treated with a structurally similar compound .
CompoundCell LineTotal Apoptosis (%)Mechanism
This compoundHeLa42.19Cell cycle arrest and apoptosis
Related CompoundMCF722.89Apoptosis induction

Enzyme Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit various enzymes:

  • CDK Inhibition : Compounds within this class have shown promising inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition is essential for their anticancer effects as it prevents cancer cell proliferation.
  • Other Enzymatic Activities : Pyrazolo[1,5-a]pyrimidines have also been explored for their roles as inhibitors of carbonic anhydrase and α-glucosidase, suggesting potential applications in metabolic disorders such as diabetes .

Antimicrobial Activity

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines exhibit antimicrobial effects:

  • Antibiofilm Activity : Some derivatives have shown effectiveness against bacterial biofilms, which are notoriously difficult to treat due to their resistance mechanisms.
  • Broad Spectrum : The antimicrobial activity extends to various pathogens, indicating a versatile pharmacological profile that could be beneficial in treating infections .

Case Studies

Several case studies illustrate the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Study : A study evaluated a series of pyrazolo[1,5-a]pyrimidines against different cancer cell lines. The results indicated that modifications on the phenyl rings significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells.
  • Enzyme Inhibition Profile : Another research focused on the inhibitory effects of these compounds on CDK2 and CDK9. Docking studies revealed strong interactions between these compounds and the active sites of these kinases, confirming their potential as therapeutic agents in cancer treatment.

Properties

IUPAC Name

2-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-24-16-9-7-14(8-10-16)15-12-21-20-11-18(22-23(20)13-15)17-5-3-4-6-19(17)25-2/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUQWLLIUVYCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=CC=C4OC)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587543
Record name 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893613-33-7
Record name 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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